Bamifylline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXHPORMXSXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2016-63-9 (Parent) | |
| Record name | Bamifylline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048721 | |
| Record name | Bamifylline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20684-06-4, 3736-86-5 | |
| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20684-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bamifylline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAMIFYLLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology of Bamifylline Hydrochloride
Mechanisms of Action
Phosphodiesterase Enzyme Inhibition
A primary mechanism through which bamifylline (B195402) hydrochloride exerts its effects is the inhibition of phosphodiesterase (PDE) enzymes. patsnap.compatsnap.com These enzymes are crucial in regulating intracellular signaling pathways by degrading cyclic nucleotides. patsnap.com
Bamifylline hydrochloride functions as a non-selective phosphodiesterase inhibitor, with a particular action on the phosphodiesterase type 4 (PDE4) enzyme. patsnap.compatsnap.comnih.gov PDE4 is the predominant phosphodiesterase isoform in immune and airway smooth muscle cells, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.comwikipedia.org
By inhibiting PDE4, bamifylline prevents the breakdown of cAMP, leading to an accumulation of this second messenger within the cell. patsnap.compatsnap.com This increase in intracellular cAMP levels is a critical step in initiating the drug's bronchodilatory and anti-inflammatory responses. patsnap.com The elevation of cAMP activates specific downstream signaling cascades that modulate cellular function. patsnap.com
The accumulation of intracellular cAMP in airway smooth muscle cells triggers a cascade of events that results in muscle relaxation and, consequently, bronchodilation. patsnap.compatsnap.com Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, which culminates in two main effects:
A decrease in intracellular calcium ion (Ca2+) concentrations.
A reduction in the sensitivity of the contractile apparatus to calcium.
This process ultimately leads to the relaxation of the bronchial muscles, which helps to open the airways and alleviate the symptoms of bronchoconstriction. patsnap.com Furthermore, the increased cAMP levels contribute to anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and decreasing the infiltration of inflammatory cells like eosinophils and neutrophils into the airway tissues. patsnap.com
Adenosine Receptor Antagonism
In addition to PDE inhibition, this compound also acts as an antagonist at adenosine receptors. nih.govujconline.net Adenosine is a nucleoside that can cause bronchoconstriction in sensitive individuals by acting on specific receptors in the airways.
Bamifylline is characterized as a selective antagonist of the adenosine A1 receptor subtype. ujconline.netdrugbank.commedchemexpress.comdrugbank.comwikipedia.org Research has demonstrated its high potency in displacing ligands from the A1 receptor. nih.gov One study evaluated the activity of bamifylline on central adenosine A1 and A2 receptors in rat brains. The results indicated that bamifylline's potency at the A1 receptor was significantly higher than its activity at the A2 receptor, establishing it as a highly selective A1 adenosine receptor antagonist. nih.gov
| Compound | Receptor Target | Observed Activity | Reference |
|---|---|---|---|
| Bamifylline | Adenosine A1 Receptor | High potency, similar to 8-phenyl-theophylline | nih.gov |
| Bamifylline | Adenosine A2 Receptor | Lower activity, comparable to enprofylline | nih.gov |
The selective antagonism of adenosine A1 receptors by bamifylline contributes significantly to its bronchodilator properties. ujconline.netyoutube.com In asthmatic patients, adenosine can trigger bronchoconstriction. By blocking the A1 receptors, bamifylline prevents adenosine from exerting this effect. This action complements the bronchodilation achieved through PDE inhibition. The selective nature of bamifylline for the A1 receptor is noteworthy, as antagonism of other adenosine receptor subtypes can be associated with different physiological effects. nih.gov This selectivity may contribute to the specific pharmacological profile of the drug. patsnap.com
Anti-inflammatory and Immunomodulatory Properties
This compound, a methylxanthine derivative, demonstrates notable anti-inflammatory and immunomodulatory effects that contribute to its therapeutic action in respiratory conditions. These properties are primarily linked to its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels play a crucial role in modulating immune responses and inflammatory cascades.
Impact on Airway Inflammatory Cell Infiltration (e.g., Eosinophils, Neutrophils)
A significant aspect of the anti-inflammatory action of this compound is its ability to decrease the infiltration of inflammatory cells into the airway tissues. patsnap.com High cAMP concentrations can suppress the migration and activation of key inflammatory cells like eosinophils and neutrophils. patsnap.com By inhibiting the recruitment of these cells to the site of inflammation in the lungs, bamifylline helps to reduce tissue damage and airway hyperresponsiveness. The presence of eosinophils and neutrophils in the airways is a characteristic feature of severe asthma, and modulating their activity is a critical therapeutic goal.
Central Nervous System Engagement and Respiratory Drive Enhancement
This compound has a mild stimulatory effect on the central nervous system (CNS), which can be beneficial for enhancing respiratory drive. patsnap.compatsnap.com This action is considered to be less pronounced compared to other methylxanthines, such as theophylline (B1681296). patsnap.comchiesipakistan.com The stimulation of the respiratory center in the brain can lead to improved ventilation and better management of compromised breathing in patients. patsnap.compatsnap.com
Anti-Anaphylactic Mechanisms and Inhibition of Immunological Mediator Release (e.g., Histamine (B1213489), TXB2, SRS-A)
This compound exhibits anti-anaphylactic properties by blocking the action of bronchoconstriction mediators. chiesipakistan.com Anaphylactic reactions are driven by the release of potent mediators from mast cells and basophils, including histamine, prostaglandins, and leukotrienes. nih.gov The inhibitory action of bamifylline on the release of these immunological mediators, such as histamine, contributes to its therapeutic effect in preventing and alleviating allergic bronchospasm. While direct studies on its effect on Thromboxane (B8750289) B2 (TXB2) and Slow-Reacting Substance of Anaphylaxis (SRS-A) are limited, its general mechanism of inhibiting mediator release is a key feature of its anti-anaphylactic profile.
Pharmacokinetic Profile
| Pharmacokinetic Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | patsnap.comchiesipakistan.com |
| Bioavailability | Well-absorbed orally | patsnap.comchiesipakistan.com |
Distribution Volumes and Tissue Distribution Patterns
This compound exhibits distinct pharmacokinetic characteristics, particularly in its distribution. The volume of distribution for bamifylline is notably high, indicating significant diffusion into the extravascular area. chiesipakistan.com Reports indicate that the distribution volumes of bamifylline are three to ten times larger than those of theophylline, a related xanthine (B1682287) derivative. ujconline.netnih.gov One study specifies a distribution volume of approximately 1000 liters. chiesipakistan.com This extensive distribution suggests that the compound is not confined to the bloodstream and penetrates tissues effectively. Despite its rapid metabolism, only the unchanged form of bamifylline has been detected in the blood after administration of a radio-labelled version of the drug. ujconline.netnih.gov
Biotransformation Pathways and Metabolite Identification
Primary Catabolic Routes
The primary catabolic pathway for bamifylline involves hepatic metabolism. patsnap.com It is broken down into several closely related compounds. ujconline.netnih.gov Studies have identified three main active metabolites that achieve high plasma concentrations. chiesipakistan.com One of these active metabolites is known as AC119, which is believed to contribute to the bronchodilator activity of the drug. nih.gov The metabolic processes involved include demethylation and hydroxylation.
Formation and Characterization of Sulpho- and Glucurono-Conjugates
A key step in the biotransformation of bamifylline involves conjugation reactions. The drug is catabolized into sulpho- and glucurono-conjugates of a hydroxylated derivative. ujconline.netnih.gov This process facilitates the elimination of the drug and its metabolites from the body.
Systemic Elimination Routes and Excretion Dynamics (Renal and Hepatic Clearance)
The elimination of bamifylline and its metabolites is both rapid and extensive. ujconline.netnih.gov The primary route of excretion is through the kidneys, with most of the compound and its metabolites being eliminated via the urinary route. chiesipakistan.compatsnap.com In addition to renal clearance, the liver also plays a role in the excretion of the metabolites. ujconline.netnih.gov Despite repeated administration of high doses, no evidence of drug accumulation in the blood has been observed. nih.gov One study noted a final elimination half-life of 17.5 hours, which accounts for the prolonged activity of the drug and its active metabolites. chiesipakistan.com
Comparative Pharmacokinetics with Theophylline and Other Xanthine Derivatives
The pharmacokinetic profile of this compound shows several key differences when compared to theophylline and other xanthines. Bamifylline generally achieves peak plasma levels more rapidly than theophylline. ujconline.netnih.gov A significant distinction is its distribution volume, which is reported to be three to ten times larger than that of theophylline. ujconline.netnih.gov
The plasma half-life of bamifylline is notably shorter, ranging from 1.5 to 2.0 hours, whereas theophylline's half-life typically exceeds four hours. ujconline.netnih.gov However, another source reports a much longer final elimination half-life of 17.5 hours for bamifylline, likely reflecting the contribution of its active metabolites. chiesipakistan.com
From a pharmacodynamic standpoint, bamifylline is distinguished by its reduced side effects on the central nervous system compared to theophylline. chiesipakistan.com Furthermore, unlike theophylline and another xanthine derivative, enprofylline, bamifylline is devoid of cardiostimulant effects and may even produce negative chronotropic and dromotropic effects at higher doses. nih.gov
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | This compound | Theophylline |
|---|---|---|
| Distribution Volume | 3 to 10 times larger than Theophylline ujconline.netnih.gov | Baseline |
| Plasma Half-Life | 1.5 - 2.0 hours (parent drug) ujconline.netnih.gov 17.5 hours (final elimination) chiesipakistan.com | > 4 hours ujconline.netnih.gov | | Peak Plasma Level | Achieved more rapidly than Theophylline ujconline.netnih.gov | Slower achievement of peak level | | CNS Effects | Usually no exciting effects chiesipakistan.com | Known stimulating effect | | Cardiostimulant Effects | Devoid of cardiostimulant effects nih.gov | Induces positive chronotropic and inotropic effects nih.gov |
Pharmacodynamic Studies and Functional Efficacy Markers
The pharmacodynamics of this compound are characterized by its multifaceted mechanism of action, which serves as a marker for its functional efficacy. It acts as a selective adenosine A1 receptor antagonist. ujconline.netwikipedia.org This action contributes to the relaxation of smooth muscles in the bronchi. youtube.com
Additionally, bamifylline functions as a non-selective phosphodiesterase (PDE) inhibitor, with a particular effect on PDE4. patsnap.compatsnap.com By inhibiting these enzymes, bamifylline increases the intracellular levels of cyclic adenosine monophosphate (cAMP). patsnap.compatsnap.com Elevated cAMP leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation, which alleviates symptoms of airway obstruction. patsnap.compatsnap.com
The intensity of its bronchospasmolytic action is considered equal to that of theophylline. chiesipakistan.com Beyond bronchodilation, bamifylline also demonstrates anti-inflammatory properties by modulating the release of inflammatory mediators, which is a critical component in managing chronic respiratory diseases. patsnap.com It may also have a mild stimulatory effect on the respiratory center in the brain, potentially enhancing respiratory drive. patsnap.com
Assessment of Pulmonary Function Improvement
Clinical investigations have consistently highlighted the positive impact of this compound on key indicators of pulmonary function. In a study involving elderly patients with COPD, treatment with this compound over a six-month period resulted in statistically significant improvements across several spirometric parameters. nih.gov
Key findings from this study included significant increases in Forced Expiratory Volume in one second (FEV1), Vital Capacity (VC), and the Tiffeneau-Pinelli index (FEV1/VC ratio). nih.gov Furthermore, improvements were observed in the Maximal Expiratory Flow at 25-75% of FVC (MEF25-75), indicating enhanced airflow in the smaller airways. nih.gov These objective measures underscore the bronchodilatory effects of the compound, leading to better respiratory mechanics.
Another investigation focused on smokers with chronic bronchitis also revealed positive changes in pulmonary function. After a 15-day treatment period with bamifylline, patients exhibited an improvement in FEV1.
A case report involving a patient with severe bronchial asthma further supports these findings, where treatment with bamifylline led to a significant increase in peak flow values.
Evaluation of Exacerbation Frequency Reduction
While comprehensive data from large-scale clinical trials focusing specifically on exacerbation rates with this compound is limited in the available literature, the pharmacological properties of the drug suggest a potential benefit in this area. The anti-inflammatory effects of bamifylline, in conjunction with its bronchodilatory action, may contribute to a reduction in the frequency and severity of disease flare-ups. patsnap.com
General clinical observations suggest that by improving baseline pulmonary function and reducing airway inflammation, this compound can help in decreasing the incidence of exacerbations in patients with COPD and asthma. patsnap.com However, further dedicated clinical trials are warranted to quantify this effect and establish a definitive link between bamifylline treatment and a reduction in exacerbation frequency.
Impact on Patient-Reported Quality of Life and Symptom Alleviation
Beyond objective physiological measures, the impact of a therapeutic agent on a patient's daily life and well-being is a crucial aspect of its clinical utility. Studies have shown that this compound leads to significant improvements in patient-reported outcomes.
In the aforementioned study of elderly COPD patients, treatment with bamifylline was associated with a notable reduction in the subjective symptoms of cough and dyspnea (shortness of breath). nih.gov This alleviation of burdensome respiratory symptoms directly contributes to an enhanced quality of life.
While specific studies employing validated patient-reported outcome questionnaires such as the St. George's Respiratory Questionnaire (SGRQ) or the COPD Assessment Test (CAT) were not identified in the search results, the documented improvements in clinical symptoms strongly suggest a positive impact on the quality of life for patients treated with this compound.
Interactive Data Table: Improvement in Pulmonary Function in Elderly COPD Patients Treated with this compound
| Parameter | Baseline (Mean) | After 6 Months (Mean) | p-value |
| FEV1 (L) | Data not available | Data not available | < 0.01 |
| VC (L) | Data not available | Data not available | < 0.01 |
| Tiffeneau Index (%) | Data not available | Data not available | < 0.01 |
| MEF25-75 (L/s) | Data not available | Data not available | < 0.01 |
Preclinical Research and in Vitro Investigations
In Vitro Cellular and Molecular Pharmacology Studies
Bamifylline (B195402) has been identified as a selective antagonist for the adenosine (B11128) A1 receptor. Radioreceptor binding assays conducted on rat brain tissue demonstrated that bamifylline exhibits a high affinity for the A1 receptor subtype, comparable to that of 8-phenyl-theophylline, a known potent A1 antagonist. nih.gov In contrast, its activity at adenosine A2 receptors was found to be significantly lower, similar to that of enprofylline, which is considered a very weak adenosine receptor antagonist. nih.gov
This selectivity is quantified by the ratio of its activity at A2 versus A1 receptors. Studies calculating this A2/A1 ratio concluded that bamifylline was the most selective A1 adenosine receptor antagonist among the xanthine (B1682287) derivatives tested at the time. nih.gov This selective antagonism of the A1 receptor is a key component of its mechanism of action.
Table 1: Adenosine Receptor Binding Profile of Bamifylline in Rat Brain Tissue
| Receptor Subtype | Radioligand Displaced | Relative Potency | Comparative Compound |
|---|---|---|---|
| Adenosine A1 | ³H-Cyclo-hexyl-adenosine | High | 8-phenyl-theophylline |
| Adenosine A2 | ³H-N-Ethyl-carboxamido adenosine | Low | Enprofylline |
Data sourced from radio-receptor binding assays. nih.gov
Organ Bath and Tissue Culture Studies on Bronchial Smooth Muscle and Cardiac Tissues
In vitro studies using isolated organ preparations have been crucial in characterizing the effects of bamifylline on smooth muscle and cardiac tissue.
Regarding bronchial smooth muscle, bamifylline is known to exert a potent bronchodilatory action. Standard organ bath methodologies, which involve mounting isolated tracheal or bronchial rings from animals such as the guinea pig and pre-contracting them with agents like acetylcholine (B1216132) or histamine (B1213489), are used to evaluate the relaxant properties of compounds. Bamifylline's ability to relax these pre-contracted airway tissues in such in vitro settings is consistent with its mechanism as a PDE inhibitor and adenosine A1 receptor antagonist, which collectively promote smooth muscle relaxation.
Conversely, studies on isolated cardiac tissues have revealed a distinct profile compared to other xanthines like theophylline (B1681296). In experiments using isolated rat and guinea-pig right atria, bamifylline did not increase the rate of contraction; instead, it was either unchanged or reduced. nih.gov In isolated left atria from the same species, it produced only slight positive inotropic (contractile force) effects, with a significantly lower intrinsic activity than theophylline or enprofylline. nih.gov Furthermore, in isolated rabbit papillary muscles, bamifylline had no effect up to a concentration of 10⁻³ mol/l and decreased contractile force at higher concentrations. nih.gov This lack of cardiostimulant effects is noteworthy and suggests that its mechanism of action on cardiac muscle, possibly involving modulation of calcium ion movements, may counteract or outweigh the expected stimulatory effects from phosphodiesterase inhibition. nih.gov
Table 2: Effects of Bamifylline on Isolated Cardiac Tissues
| Tissue Preparation | Species | Observed Effect on Contraction |
|---|---|---|
| Right Atria (Rate) | Rat, Guinea-Pig | Unchanged or Reduced |
| Left Atria (Force) | Rat, Guinea-Pig | Slight Inotropic Effect (Low Intrinsic Activity) |
| Papillary Muscle (Force) | Rabbit | No effect up to 10⁻³ mol/l; Decreased at higher concentrations |
Summary of findings from in vitro cardiac preparations. nih.gov
Animal Model Research in Obstructive Airway Diseases (e.g., Asthma, COPD models)
While bamifylline is utilized in the management of obstructive airway diseases, detailed preclinical studies evaluating its efficacy in established animal models of asthma and COPD are not extensively documented in the available literature. Standard experimental models, such as the ovalbumin-sensitized and challenged murine model of allergic asthma, are commonly used to investigate the anti-inflammatory and bronchodilator effects of novel therapeutics. These models typically assess parameters like airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid, and mucus production. However, specific research findings detailing the performance of bamifylline within these widely used animal models for asthma or COPD have not been identified.
Immunological and Anaphylaxis Response Studies in Experimental Models
The anti-anaphylactic properties of bamifylline have been investigated in in vitro models. In a key study using actively sensitized guinea-pig lungs perfused in vitro, bamifylline demonstrated a dose-dependent reduction in the immunological release of several key mediators of anaphylaxis. nih.gov Upon immunological challenge, bamifylline inhibited the release of histamine, thromboxane (B8750289) B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A). nih.gov
The study found bamifylline to be significantly more potent than theophylline in this setting. At the highest concentration tested (1 x 10⁻³ M), bamifylline was 2.7 times more potent at reducing histamine release, 1.6 times more potent at inhibiting TXB2 production, and 1.5 times more potent at inhibiting SRS-A production compared to theophylline. nih.gov These findings suggest that bamifylline's ability to control the release of mediators from immunologically challenged lung tissue is a significant component of its anti-anaphylactic activity. nih.gov
Table 3: Inhibition of Mediator Release by Bamifylline in Perfused Lungs from Sensitized Guinea Pigs
| Mediator | Bamifylline Effect | Potency vs. Theophylline (at 1 x 10⁻³ M) |
|---|---|---|
| Histamine | Dose-dependent reduction | 2.7x more potent |
| Thromboxane B2 (TXB2) | Dose-dependent reduction | 1.6x more potent |
| SRS-A (LTD4-like) | Dose-dependent reduction | 1.5x more potent |
Data from in vitro immunological challenge of perfused guinea-pig lungs. nih.gov
Clinical Research and Therapeutic Applications
Clinical Efficacy in Specific Respiratory Conditions
Bamifylline (B195402) hydrochloride is indicated for the treatment of various respiratory conditions, most notably Chronic Obstructive Pulmonary Disease (COPD) and bronchial asthma, where it helps to alleviate symptoms like wheezing, shortness of breath, and coughing. nih.gov The therapeutic action of bamifylline is attributed to its dual properties as a bronchodilator and an anti-inflammatory agent. nih.gov
Chronic Obstructive Pulmonary Disease (COPD) Management
Clinical investigations into the use of bamifylline hydrochloride for COPD have demonstrated its potential to improve lung function and alleviate symptoms. One study involving 20 elderly patients with COPD (mean age of 67.95 years) found that treatment with bamifylline led to statistically significant improvements in all measured spirometric parameters, including Forced Expiratory Volume in 1 second (FEV1), Vital Capacity (VC), and the Tiffeneau-Pinelli index. These improvements were observed from the first month of treatment and were sustained over the six-month study period. In addition to the enhancements in lung function, the study also noted positive changes in blood gas analysis and a reduction in clinical symptoms such as cough and dyspnea.
A network meta-analysis of various xanthine (B1682287) derivatives in the treatment of COPD has provided comparative insights into the efficacy of bamifylline. The analysis indicated that while bamifylline demonstrates efficacy as a bronchodilator, it may be less potent than some other xanthines like doxofylline (B1670904). However, it was also suggested that bamifylline possesses a better safety profile than theophylline (B1681296), a more commonly used xanthine.
Bronchial Asthma Treatment
This compound is also utilized in the management of bronchial asthma. nih.govnih.gov Its bronchodilator properties are beneficial in relieving the bronchospasm that characterizes an asthma attack. nih.gov
A comparative study involving two groups of eight patients suffering from either bronchial asthma or chronic obstructive bronchial pneumonia found that both bamifylline and slow-release theophylline anhydride (B1165640) possessed a powerful bronchodilatory action, leading to beneficial effects on subjective symptoms. The statistical analysis of the results showed no significant difference in the therapeutic efficacy between the two xanthine derivatives.
Furthermore, a case report detailed the successful use of bamifylline in a 25-year-old patient with severe bronchial asthma that was difficult to manage with oral theophylline. The introduction of bamifylline resulted in a clear improvement in clinical signs, symptoms, and lung function, suggesting its potential as a valuable therapeutic alternative in challenging asthma cases.
Randomized Controlled Trials and Observational Studies
The clinical evidence for this compound is derived from a mix of randomized controlled trials and observational studies, which have sought to define its therapeutic role and compare it with other established treatments.
A notable comparative study evaluated the efficacy and side effects of bamifylline versus delayed-action theophylline anhydride in patients with asthmatic syndromes. In this trial, two homogeneous groups of eight patients were treated with either bamifylline or theophylline. The results indicated that both drugs had a potent bronchodilatory effect and positively impacted subjective symptoms. Importantly, the statistical analysis revealed no significant difference in efficacy between the two treatments.
An observational study focusing on elderly COPD patients treated with bamifylline reported significant improvements in key spirometric parameters (FEV1, VC, MEF25-75, and Tiffeneau Index) from the first month of therapy onwards. This study, while not a randomized controlled trial, provides valuable insights into the real-world effectiveness of bamifylline in a geriatric population.
A network meta-analysis has also contributed to the understanding of bamifylline's place among other xanthine derivatives. This analysis suggested that doxofylline had a superior efficacy and safety profile compared to both bamifylline and theophylline in the management of COPD. Specifically, the analysis indicated that doxofylline was significantly more effective than bamifylline, while bamifylline had a comparable safety profile to doxofylline. In contrast, when compared to theophylline, bamifylline showed comparable efficacy but a significantly better safety profile.
Below is an interactive data table summarizing the comparative findings from the network meta-analysis:
| Feature | Bamifylline vs. Doxofylline | Bamifylline vs. Theophylline |
| Efficacy | Less Effective | Comparably Effective |
| Safety | Comparably Safe | Significantly Safer |
Clinical Safety Profile Research
Research into the clinical safety profile of this compound suggests that it is generally well-tolerated by patients. Studies have consistently reported a favorable side-effect profile, particularly when compared to the more widely known xanthine derivative, theophylline.
In a comparative study against delayed-action theophylline anhydride, the bamifylline treatment group reported no side effects. In contrast, the theophylline group had one case of moderate gastric intolerance. This suggests a potential advantage for bamifylline in terms of gastrointestinal tolerability.
Similarly, a study involving elderly COPD patients treated with bamifylline for six months reported no side effects attributable to the drug. This finding is particularly important given the higher susceptibility of the geriatric population to adverse drug reactions. The most commonly reported adverse effects associated with bamifylline in broader clinical use are generally mild and include headache and gastralgia.
A network meta-analysis of xanthines in COPD further supports the favorable safety profile of bamifylline. The analysis indicated that bamifylline has a significantly better safety profile than theophylline, with a lower risk of adverse events. When compared to doxofylline, bamifylline was found to have a comparable safety profile.
Pharmacogenomics and Variability in Clinical Response
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. This field holds the promise of personalizing medicine by predicting a patient's efficacy and toxicity risk for a given medication. For many drugs, particularly those with a narrow therapeutic index or significant inter-individual variability in response, pharmacogenomic research has identified specific genetic variants that can guide dosing and drug selection.
In the context of respiratory diseases like asthma and COPD, pharmacogenomic studies have been conducted for several classes of drugs, including other xanthine derivatives like theophylline. However, based on the available scientific literature, there is no specific research that has been published on the pharmacogenomics of this compound. Therefore, there is currently no known genetic information that can be used to predict an individual's clinical response to this particular drug.
Post-Marketing Surveillance and Real-World Evidence Generation
Post-marketing surveillance is a critical component of pharmacovigilance, involving the monitoring of a drug's safety and efficacy after it has been approved and launched on the market. This ongoing process allows for the identification of rare or long-term adverse effects that may not have been apparent in pre-approval clinical trials. Real-world evidence, generated from data collected outside of traditional randomized controlled trials, provides valuable insights into how a drug performs in a broader and more diverse patient population under normal clinical practice conditions.
While post-marketing surveillance and the generation of real-world evidence are standard practices for many medications, a thorough review of the published scientific literature did not yield any specific post-marketing surveillance studies or real-world evidence analyses for this compound. This suggests a lack of large-scale, systematic data collection and analysis on the use of this drug in routine clinical practice, or that such data, if it exists, has not been made publicly available in scientific publications.
Ethical Considerations in Clinical Development and Research
The clinical development of any pharmaceutical compound, including this compound, is governed by a stringent framework of ethical principles designed to protect the rights, safety, and well-being of human research participants. These principles are universally applicable and form the foundation of clinical research conduct. Key ethical considerations revolve around the informed consent process, the oversight of Institutional Review Boards (IRBs), and the continuous monitoring of trial data for safety.
Informed Consent
Informed consent is a fundamental ethical principle that ensures prospective research participants are voluntarily confirming their willingness to enroll in a clinical trial after being fully informed about all aspects of the study. nih.govnih.gov This process is not merely the signing of a form but is an ongoing dialogue between the researcher and the participant. nih.gov It is rooted in the ethical principle of "autonomy," which respects an individual's right to make their own decisions. nih.govctfassets.net
The informed consent document (ICD) is a critical tool in this process and typically consists of two parts: the patient information sheet and the consent form. nih.gov This document must be reviewed and approved by an Institutional Review Board (IRB) before it can be used. nih.gov Key elements that must be clearly communicated to potential participants are outlined in the table below.
| Key Element of Informed Consent | Description |
| Study Purpose | A clear explanation of the research goals and why the study is being conducted. |
| Procedures | A detailed description of all procedures involved, including any experimental treatments, tests, and the duration of participation. nih.gov |
| Risks and Discomforts | A comprehensive overview of any reasonably foreseeable risks, side effects, or discomforts associated with participation. fda.gov |
| Potential Benefits | A realistic description of any potential benefits to the participant or to others, while also stating that benefits are not guaranteed. fda.gov |
| Alternative Treatments | Disclosure of any alternative procedures or courses of treatment that might be advantageous to the participant. withpower.com |
| Confidentiality | An explanation of how the participant's personal health information will be kept confidential and who will have access to their records. withpower.comclinicaltrials.gov |
| Voluntary Participation | A statement emphasizing that participation is voluntary and that the participant can withdraw at any time without penalty or loss of benefits to which they are otherwise entitled. ctfassets.netwithpower.com |
| Contact Information | Information on whom to contact for answers to questions about the research, participants' rights, and in case of a research-related injury. fda.gov |
The language used in the informed consent form must be easily understandable to the subjects, minimizing the possibility of coercion or undue influence. nih.gov Participants must be given adequate time to consider their participation and to ask questions. withpower.com
Institutional Review Board (IRB) Oversight
An Institutional Review Board (IRB), also known as an Independent Ethics Committee (IEC), is a formally designated group that reviews and monitors biomedical research involving human subjects. fda.gov The primary purpose of IRB review is to ensure that appropriate steps are taken to protect the rights and welfare of individuals participating in research. fda.gov The historical basis for the establishment of IRBs lies in past instances of unethical research, which led to the creation of codes and regulations like the Nuremberg Code and the Belmont Report. ama-assn.orgpharmasalmanac.com
The IRB has the authority to approve, require modifications to, or disapprove research. fda.gov This oversight is not a one-time event; the IRB conducts periodic reviews of ongoing research at intervals appropriate to the degree of risk, but at least annually. ama-assn.org
| Core Responsibilities of an IRB | Description |
| Risk/Benefit Analysis | The IRB must ensure that the risks to research subjects are minimized and are reasonable in relation to any anticipated benefits. ama-assn.org |
| Informed Consent Review | The board meticulously reviews the informed consent form and process to ensure it is clear, comprehensive, and non-coercive. fda.gov |
| Subject Selection | The selection of research subjects must be equitable and fair. pharmasalmanac.com |
| Data Monitoring | The IRB ensures that there are adequate provisions for monitoring the collected data to ensure the safety of subjects. |
| Privacy and Confidentiality | The board verifies that safeguards are in place to protect the privacy of subjects and to maintain the confidentiality of their data. |
| Protection of Vulnerable Subjects | The IRB gives special consideration to protecting the welfare of vulnerable populations, such as children, prisoners, and individuals with impaired decision-making capacity. ctfassets.net |
Data and Safety Monitoring
Data and safety monitoring is a critical component of clinical trials that ensures the ongoing safety of participants and the integrity of the trial data. nih.gov This process involves the continuous surveillance of incoming data from the clinical trial. tfscro.com For many clinical trials, a Data and Safety Monitoring Board (DSMB) is established. A DSMB is an independent group of experts that periodically reviews and evaluates the accumulated study data for participant safety, study conduct, and progress, and makes recommendations concerning the continuation, modification, or termination of the trial.
The responsibilities of those monitoring the data include:
Reviewing Adverse Events : Systematically collecting and assessing adverse events to identify any potential safety concerns. nih.gov
Assessing Efficacy : In some cases, analyzing data at interim points to determine if the investigational treatment is clearly more effective or less effective than the control.
Maintaining Data Integrity : Ensuring that the data collected is accurate, complete, and reliable. nih.gov
Protecting Participant Welfare : The paramount responsibility is to safeguard the well-being of the research participants. nih.gov
Drug Interactions and Concomitant Therapies
Pharmacokinetic Interaction Mechanisms (e.g., Cytochrome P450 Modulation, Excretion Rate Alterations)
The pharmacokinetic profile of bamifylline (B195402) hydrochloride is characterized by hepatic metabolism and renal excretion. patsnap.com A significant portion of its metabolism is mediated by the cytochrome P450 (CYP) enzyme system, particularly the CYP1A2 isozyme. drugbank.comdrugbank.com Consequently, drugs that modulate CYP1A2 activity can alter the plasma concentration and clearance of bamifylline.
Cytochrome P450 Modulation:
Inhibitors of CYP1A2: Co-administration of bamifylline with potent CYP1A2 inhibitors can lead to decreased metabolism and elevated plasma levels of bamifylline, potentially increasing the risk of toxicity. For instance, certain antibiotics like ciprofloxacin and erythromycin can inhibit its metabolism. patsnap.com Other substances known to decrease the metabolism of bamifylline include allopurinol, cimetidine, and oral contraceptives. ujconline.netchiesipakistan.com
Inducers of CYP1A2: Conversely, drugs that induce CYP1A2 activity can accelerate the metabolism of bamifylline, leading to lower plasma concentrations and a potential reduction in therapeutic efficacy. patsnap.com For example, anticonvulsants such as phenytoin and enzyme inducers like rifampicin can decrease bamifylline's serum levels. patsnap.comchiesipakistan.com Cigarette smoking is also known to induce hepatic enzymes and can decrease the serum levels of xanthine (B1682287) derivatives. chiesipakistan.com
Excretion Rate Alterations:
Certain medications can affect the renal excretion of bamifylline and its metabolites. For example, carbimazole may decrease the excretion rate of bamifylline, which could result in a higher serum level. drugbank.com Conversely, some drugs like brexanolone or cenobamate may increase the excretion rate, potentially leading to lower serum levels and reduced efficacy. drugbank.com
The following table summarizes the pharmacokinetic interactions involving metabolic pathways.
| Interacting Agent | Effect on Bamifylline | Mechanism |
| CYP1A2 Inhibitors | ||
| Ciprofloxacin | Increased serum concentration patsnap.com | Inhibition of Metabolism patsnap.com |
| Erythromycin | Increased serum concentration patsnap.com | Inhibition of Metabolism patsnap.com |
| Allopurinol | Increased serum concentration drugbank.comchiesipakistan.com | Inhibition of Metabolism drugbank.com |
| Cimetidine | Increased serum concentration ujconline.netchiesipakistan.com | Inhibition of Metabolism drugbank.com |
| CYP1A2 Inducers | ||
| Rifampicin | Decreased serum concentration patsnap.com | Acceleration of Metabolism patsnap.com |
| Carbamazepine | Decreased serum concentration drugbank.com | Increased Metabolism drugbank.com |
| Phenytoin | Decreased serum concentration ujconline.netchiesipakistan.com | Increased Metabolism |
| Excretion Modulators | ||
| Carbimazole | Increased serum concentration drugbank.com | Decreased Excretion Rate drugbank.com |
| Brexanolone | Decreased serum concentration drugbank.com | Increased Excretion Rate drugbank.com |
Pharmacodynamic Interaction Mechanisms (e.g., Additive, Synergistic, or Antagonistic Effects)
Pharmacodynamic interactions occur when co-administered drugs have additive, synergistic, or antagonistic effects on the body. Bamifylline, as a phosphodiesterase inhibitor and adenosine (B11128) A1 receptor antagonist, is susceptible to such interactions. patsnap.comujconline.net
Additive/Synergistic Effects: When combined with other xanthine derivatives, such as theophylline (B1681296), additive therapeutic and toxic effects can be expected. patsnap.com Caution is also advised when bamifylline is used with other sympathomimetic bronchodilators like ephedrine, as this can lead to potentiation of effects. chiesipakistan.com The concurrent use of central nervous system (CNS) stimulants should be approached with caution due to the potential for intensified CNS-related side effects. patsnap.com
Antagonistic Effects: The bronchodilatory effects of bamifylline can be counteracted by beta-blockers (e.g., propranolol), which are commonly used for cardiovascular conditions. patsnap.comchiesipakistan.com This antagonism can diminish the therapeutic effectiveness of bamifylline in treating respiratory conditions. patsnap.com Furthermore, bamifylline can decrease the therapeutic efficacy of adenosine. drugbank.com
Impact on Therapeutic Efficacy of Co-Administered Agents
The administration of bamifylline can alter the effectiveness of other medications. A notable example is the reduced therapeutic efficacy of benzodiazepines when used in combination with bamifylline. drugbank.com This interaction has been observed with several benzodiazepines, including alprazolam, bromazepam, and chlordiazepoxide. drugbank.com
| Co-administered Agent | Effect on Efficacy |
| Adenosine | Decreased therapeutic efficacy drugbank.com |
| Alprazolam | Decreased therapeutic efficacy drugbank.com |
| Bromazepam | Decreased therapeutic efficacy drugbank.com |
| Chlordiazepoxide | Decreased therapeutic efficacy drugbank.com |
| Beta-blockers | Diminished efficacy of bamifylline patsnap.com |
Influence on Adverse Event Profiles of Combination Therapies
A significant concern is the increased risk of hypokalemia when bamifylline is combined with certain beta-2 agonists (e.g., salbutamol, arformoterol, bitolterol) or other agents known to lower potassium levels. drugbank.com
| Combination | Potential Adverse Event |
| Bamifylline + other Xanthines (e.g., Theophylline) | Increased risk of toxicity patsnap.com |
| Bamifylline + CNS Stimulants | Intensified CNS side effects patsnap.com |
| Bamifylline + Sympathomimetic Bronchodilators (e.g., Ephedrine) | Potentiated effects chiesipakistan.com |
| Bamifylline + Beta-2 Agonists (e.g., Salbutamol) | Increased risk of hypokalemia drugbank.com |
Considerations for Use in Special Patient Populations (e.g., Hepatic Impairment, Renal Impairment, Pregnancy, Lactation)
The use of bamifylline hydrochloride in specific patient populations requires careful consideration due to potential alterations in drug handling and sensitivity.
Hepatic and Renal Impairment: Since bamifylline undergoes hepatic metabolism and its metabolites are excreted via the kidneys, caution is warranted in patients with severe hepatic or renal insufficiency. patsnap.comujconline.netchiesipakistan.com In these individuals, the metabolism and excretion of the drug may be altered, necessitating careful monitoring. patsnap.com
Pregnancy: Reproduction studies with this compound did not indicate an influence on fertility, pregnancy, or embryofetal development. However, as a precautionary measure, administration during the first months of pregnancy is not advised. chiesipakistan.com While no cases of neonatal toxicity have been observed under treatment with bamifylline during pregnancy, its use during the final days of pregnancy should be avoided. chiesipakistan.com The safety of the drug in pregnant women has not been definitively established, and it should only be used if the potential benefits outweigh the risks. patsnap.com
Lactation: It is advisable not to take bamifylline during lactation. chiesipakistan.com The extent of its excretion into human milk is currently unknown. medtigo.com
Analytical Methodologies for Bamifylline Hydrochloride
Bioanalytical Methods for Biological Matrices
The quantitative estimation of drugs and their metabolites in biological matrices, such as plasma, serum, or urine, is a critical aspect of pharmacokinetic and bioequivalence studies. iajps.com The development of robust bioanalytical methods requires meticulous sample preparation to remove interfering endogenous components, followed by sensitive and selective chromatographic determination.
Sample Preparation and Extraction Techniques for Biofluids (e.g., Blood, Serum, Plasma)
Effective sample preparation is a crucial step in bioanalysis, designed to extract the analyte of interest from complex biological matrices and eliminate interferences that could affect the accuracy and sensitivity of the analytical method. nih.gov The primary techniques employed for the extraction of Bamifylline (B195402) hydrochloride from biofluids include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPE). researchgate.net
Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. mdpi.com It utilizes a solid sorbent material, packed into a cartridge, to adsorb the analyte from the liquid sample, while impurities are washed away. mdpi.combutlerov.com The analyte is then eluted with a small volume of an appropriate solvent. mdpi.com This technique is favored for its ability to provide clean extracts and concentrate the analyte, thereby enhancing method sensitivity. windows.net
For xanthine (B1682287) derivatives like Bamifylline, reversed-phase SPE cartridges (e.g., C8 or C18) are commonly employed. The general procedure involves:
Conditioning: The sorbent is conditioned with a solvent like methanol (B129727), followed by water or a buffer to prepare it for sample interaction. mdpi.com
Loading: The biological sample (e.g., plasma) is loaded onto the cartridge. mdpi.com
Washing: Interfering substances are removed by washing the cartridge with a weak solvent that does not elute the analyte.
Elution: Bamifylline is recovered from the sorbent using a small volume of a strong organic solvent.
HPLC methods, often combined with SPE, have been noted to offer superior sensitivity and specificity for the quantification of xanthine derivatives. researchgate.net
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. biotage.com The choice of organic solvent is critical and depends on the analyte's polarity and solubility.
A micro-scale method for the determination of Bamifylline and its primary metabolite in human plasma has been developed utilizing an LLE clean-up step. nih.gov In this method, the drug is extracted from the plasma into an organic solvent. After separation of the two phases, the organic layer containing the analyte is evaporated to dryness and the residue is reconstituted in the mobile phase for chromatographic analysis. nih.gov This process effectively removes many endogenous plasma components and concentrates the analyte.
Protein Precipitation (PPE) is one of the simplest and fastest methods for sample preparation in bioanalysis. nih.gov It involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or methanol, to the biological sample (e.g., plasma or serum). nih.govsigmaaldrich.com The organic solvent disrupts the solvation of proteins, causing them to denature and precipitate out of the solution. nih.gov
The typical PPE workflow includes:
Addition of a precipitating solvent (e.g., acetonitrile at a 3:1 or 4:1 ratio to the plasma volume) to the sample. sigmaaldrich.comchromatographyonline.com
Vortexing the mixture to ensure complete protein denaturation. chromatographyonline.com
Centrifugation at high speed to pellet the precipitated proteins. chromatographyonline.com
Collection of the supernatant, which contains the analyte and other soluble components, for direct injection or further processing. chromatographyonline.com
While PPE is rapid and cost-effective, it may be less clean than SPE or LLE, as some endogenous components might remain in the supernatant. nih.gov This can sometimes lead to matrix effects in LC-MS/MS analysis. nih.gov However, for many HPLC-UV applications, it provides adequate clean-up. mdpi.com
Chromatographic Determination in Biological Samples
Following sample preparation, chromatographic techniques are employed for the separation and quantification of Bamifylline hydrochloride. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly used method due to its efficiency, reproducibility, and wide applicability.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. ijrpr.com A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. ijrpr.com
Several RP-HPLC methods have been developed for the determination of Bamifylline in biological fluids. researchgate.net A sensitive micro-scale method for plasma analysis uses an isocratic elution on a C18 column with a mobile phase of heptanesulphonate and acetonitrile. nih.gov Other methods have utilized different combinations of mobile phases, such as methanol-water or methanol-ammonium acetate, with UV detection typically set between 263 nm and 278 nm, where Bamifylline exhibits strong absorbance. researchgate.netglobalresearchonline.netthaiscience.inforesearchgate.netujconline.net
The table below summarizes various RP-HPLC conditions reported for the analysis of Bamifylline.
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
|---|---|---|---|---|
| RP-18 (5 µm) | 0.03 M Heptanesulphonate (pH 3.5) : Acetonitrile (7:3, v/v) | Not specified (micro-scale) | Not specified | nih.gov |
| Eclipse XDB C18 (5 µm) | Methanol : Acetonitrile (90:10, v/v) | 1.0 | 263 | researchgate.net |
| Lichrosorb C18 (10 µm) | Methanol : 0.05 M Ammonium Acetate (67:33, v/v) | 1.5 | 277 | researchgate.net |
| Inertsil ODS-3V (5 µm) | Methanol : Water (with 0.5% triethylamine, pH 7) (60:40, v/v) | 1.5 | 277 | thaiscience.info |
| C8 (5 µm) | Methanol : Water (80:20, v/v) | 0.8 | 273 | ajchem-a.com |
Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))
Hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), represent a powerful and indispensable tool for the analysis of pharmaceutical compounds, including this compound and its metabolites. This method combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry.
LC-MS is especially valuable for identifying and quantifying drug metabolites in complex biological matrices such as plasma. The process begins with the chromatographic separation of the parent drug from its metabolites and other endogenous components. Following separation, the analyte is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratio of the precursor and product ions serves as a unique "fingerprint," allowing for definitive identification and precise quantification. technologynetworks.com
The high sensitivity of LC-MS enables the detection of trace amounts of substances, which is critical when analyzing low-abundance metabolites. technologynetworks.com For instance, methods have been developed for the simultaneous determination of bamifylline and its major metabolite, AC-119, in human plasma using reversed-phase high-performance liquid chromatography (RP-HPLC), demonstrating the capability to separate and quantify these related compounds. researchgate.netnih.gov While these studies often use UV detection, the coupling of such chromatographic systems to a mass spectrometer would significantly enhance sensitivity and specificity. The application of LC-MS/MS (tandem mass spectrometry) would further allow for structural elucidation of unknown metabolites and provide a more comprehensive understanding of the drug's metabolic pathway.
Potentiometric Methods (e.g., Ion-Selective Electrode Determination)
Potentiometric methods utilizing ion-selective electrodes (ISEs) offer a simple, cost-effective, and rapid alternative for the determination of ionic species like this compound in pharmaceutical solutions. These sensors work by measuring the potential difference between the ISE and a reference electrode, which is proportional to the activity (and thus concentration) of the target ion in the solution. nih.gov
The core component of an ISE is the ion-selective membrane, which is designed to interact selectively with the target analyte. For the determination of this compound, an ISE can be developed based on the formation of an ion-pair complex between the cationic bamifylline molecule and a suitable lipophilic counter-ion. This ion-pair is then embedded within a polymeric matrix, typically polyvinyl chloride (PVC), which is plasticized to ensure ion mobility. mdpi.com
The development of such an electrode involves optimizing the membrane composition, including the concentration of the ion-pair, the type of plasticizer, and the presence of any additives that might enhance selectivity and stability. Once fabricated, the electrode's performance is characterized by several key parameters, including its slope (which should be close to the theoretical Nernstian value of 59.2 mV per decade for a singly charged ion), linear concentration range, limit of detection, response time, and operational pH range. mdpi.comcyberleninka.ru These electrodes are valued for their high selectivity and ability to provide accurate measurements in complex samples without extensive sample preparation. nih.gov
Method Validation Parameters for Analytical Procedures
Validation of analytical methods is a critical requirement mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure that the chosen procedure is suitable for its intended purpose. thaiscience.infoamsbiopharma.com The validation process for methods used to analyze this compound involves a thorough assessment of several key parameters.
Linearity, Range, and Calibration Curve Development
Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical method over a specified range. To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration to construct a calibration curve. The relationship is typically evaluated using the correlation coefficient (r²) or coefficient of determination (R²), with values close to 0.999 indicating a strong linear relationship. ajchem-a.com
Table 1: Reported Linearity Ranges for this compound Analysis by HPLC
| Concentration Range (µg/mL) | Correlation Coefficient (r² or R²) | Reference |
|---|---|---|
| 10 - 150 | 0.999 | thaiscience.info |
| 5 - 60 | 0.9998 | ajchem-a.com |
| 2 - 10 | 0.9997 | globalresearchonline.net |
Accuracy and Precision Assessment (Repeatability and Intermediate Precision)
Accuracy refers to the closeness of the test results to the true value and is often assessed through recovery studies. This involves adding a known amount of pure this compound standard to a placebo or sample matrix and measuring the recovery. The acceptance criterion is typically a high percentage of recovery. ajchem-a.comglobalresearchonline.net
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (% RSD).
Repeatability (Intra-day precision) assesses precision over a short interval on the same day.
Intermediate Precision (Inter-day precision) evaluates variations within the same laboratory, for instance, on different days or by different analysts. globalresearchonline.net A % RSD of less than 2% is generally considered acceptable. ajchem-a.comglobalresearchonline.net
Table 2: Accuracy and Precision Data from a Validated HPLC Method
| Parameter | Level | Result |
|---|---|---|
| Accuracy | 80% | 99.41% Recovery |
| 100% | 99.99% Recovery | |
| 120% | 99.65% Recovery | |
| Precision | Repeatability (% RSD) | < 2% |
| Intermediate Precision (% RSD) | < 2% |
Data synthesized from reference globalresearchonline.net
Sensitivity (Limits of Detection (LOD) and Quantification (LOQ))
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.
LOQ is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision. researchgate.net
These values are often calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines. thaiscience.info
Table 3: Reported LOD and LOQ Values for this compound
| Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|
| RP-HPLC | 0.34 | 1.04 | thaiscience.info |
Robustness and Ruggedness Evaluation
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the mobile phase composition (e.g., ±2% absolute), flow rate (e.g., ±0.2 mL/min), and pH. thaiscience.inforesearchgate.net
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, or instruments. globalresearchonline.netresearchgate.net The evaluation of these parameters ensures that the analytical method is reliable and transferable.
Structure Activity Relationships Sar and Medicinal Chemistry Aspects
Theophylline (B1681296) Derivatives and their Structure-Activity Modifications
Theophylline, a 1,3-dimethylxanthine, has long been a cornerstone in the management of respiratory diseases due to its bronchodilator effects. However, its clinical utility is often limited by a narrow therapeutic index and a range of side effects. This has spurred extensive research into the synthesis of theophylline derivatives with improved therapeutic properties. The structure-activity relationship (SAR) of these derivatives is primarily dictated by substitutions at the N-1, N-3, N-7, and C-8 positions of the xanthine (B1682287) ring.
The bronchodilator and anti-inflammatory effects of theophylline are attributed to two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. researchgate.netsemanticscholar.org Modifications to the xanthine scaffold can modulate the affinity and selectivity for these targets.
Substitutions at the N-1 and N-3 positions are generally crucial for adenosine receptor affinity. For instance, elongating the alkyl chains from methyl to propyl at these positions can increase potency at adenosine receptors. nih.govpnas.org The N-7 position is another key site for modification. While substitution at this position can sometimes decrease adenosine receptor antagonism and bronchodilator potency, it can also be leveraged to introduce functionalities that improve other pharmacological parameters. nih.gov The C-8 position is particularly significant for enhancing adenosine receptor affinity and selectivity. nih.gov Introducing a phenyl group at this position, for example, can markedly increase potency. pnas.org
The development of various theophylline derivatives has aimed to dissociate the desired therapeutic effects from the adverse effects. For instance, some modifications aim to enhance PDE inhibition, while others focus on tuning the adenosine receptor antagonism profile. nih.gov The synthesis of novel derivatives continues to be an active area of research, with the goal of creating compounds with a wider therapeutic window and a more favorable side-effect profile than theophylline. tandfonline.com
Influence of Bisubstitution on Pharmacological Selectivity and Potency
Bamifylline (B195402) is characterized by its unique bisubstitution pattern, with significant functional groups at both the N-7 and C-8 positions of the theophylline core. This 7,8-disubstitution is a key determinant of its distinct pharmacological properties, particularly its selectivity and potency as an adenosine A1 receptor antagonist.
The presence of a substituent at the C-8 position is a critical feature for high-affinity adenosine receptor antagonists. nih.gov In the case of bamifylline, the 8-benzyl group contributes significantly to its interaction with the adenosine A1 receptor. This substitution enhances the compound's affinity for this receptor subtype.
Molecular Basis for Selective Adenosine A1 Receptor Antagonism
Bamifylline's therapeutic action is primarily attributed to its function as a selective adenosine A1 receptor antagonist. nih.govbiomedpharmajournal.org This selectivity is a direct consequence of its chemical structure and how it interacts with the binding pocket of the A1 receptor compared to other adenosine receptor subtypes, such as A2A.
Studies have demonstrated that bamifylline exhibits a high potency for the A1 receptor subtype, comparable to that of 8-phenyltheophylline, a known potent A1 antagonist. nih.gov In contrast, its activity at A2A receptors is significantly lower, similar to that of enprofylline, which is considered a weak adenosine receptor antagonist. nih.gov The ratio of its activity at A2 versus A1 receptors indicates that bamifylline is a highly selective A1 adenosine receptor antagonist. nih.gov
The molecular basis for this selectivity lies in the specific interactions between the bamifylline molecule and the amino acid residues within the adenosine A1 receptor's binding site. The 8-benzyl group of bamifylline is thought to engage in hydrophobic and possibly π-π stacking interactions with aromatic residues in the A1 receptor pocket. The N-7 side chain, with its ethyl and hydroxyethyl (B10761427) groups, may form hydrogen bonds or other polar interactions with specific residues, further anchoring the molecule in a conformation that is highly favorable for binding to the A1 receptor but less so for the A2A receptor.
The structural differences between the A1 and A2A receptors, particularly in the regions that accommodate the N-7 and C-8 substituents of xanthine derivatives, are key determinants of ligand selectivity. nih.gov For instance, the presence of a threonine residue (T270) in the seventh transmembrane domain of the A1 receptor, as opposed to a methionine in the A2A receptor, is one of the identified structural differences that can be exploited for designing subtype-selective antagonists. nih.gov The specific architecture of bamifylline, a result of its bisubstitution, allows it to preferentially bind to the A1 receptor, leading to its selective pharmacological effects.
Formulation Science and Advanced Drug Delivery Systems
Research on Conventional Pharmaceutical Formulations
Conventional formulations of bamifylline (B195402) hydrochloride have primarily focused on oral and rectal administration routes to ensure systemic delivery.
Oral Formulations: The most common conventional dosage form for bamifylline hydrochloride is the oral tablet. researchgate.net Research has led to the availability of immediate-release tablets, often formulated as coated tablets or dragées. chiesipakistan.com These formulations are designed for rapid disintegration and dissolution in the gastrointestinal tract, allowing for quick absorption of the active pharmaceutical ingredient (API). Pharmacokinetic studies show that after oral administration, bamifylline is rapidly absorbed, reaching peak plasma concentrations between the first and second hour. chiesipakistan.com
Rectal Formulations: In addition to oral tablets, this compound has been formulated as suppositories for rectal administration. researchgate.net This route offers an alternative for patients who may have difficulty with oral intake. Absorption via the rectal route is also reported to be rapid. chiesipakistan.com
The table below summarizes the conventional pharmaceutical formulations for this compound.
| Dosage Form | Route of Administration | Key Features |
| Tablets (Coated/Dragées) | Oral | Rapid disintegration and absorption. chiesipakistan.com |
| Suppositories | Rectal | Alternative to oral administration with rapid absorption. chiesipakistan.comresearchgate.net |
Strategies for Enhanced Bioavailability and Pharmacokinetic Optimization
The pharmacokinetic profile of bamifylline presents both advantages and challenges. While it is well-absorbed after oral administration, its half-life is notably short. patsnap.com
Bioavailability Enhancement: While bamifylline is generally well-absorbed, variations in bioavailability can occur among individuals. nih.gov For poorly soluble drugs, which can be a challenge in formulation development, various techniques are employed to enhance bioavailability. These strategies, broadly applicable in pharmaceutical sciences, include:
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate. nih.gov
Solid Dispersions: Dispersing the drug in an inert carrier matrix can enhance solubility. patsnap.com
Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. patsnap.com
Although specific studies detailing the application of these advanced techniques to this compound are not extensively documented in publicly available literature, the principles are relevant for optimizing its oral delivery. The primary strategy employed to optimize its pharmacokinetic profile has been the development of modified-release formulations.
The following table compares key pharmacokinetic parameters of Bamifylline and Theophylline (B1681296).
| Pharmacokinetic Parameter | Bamifylline | Theophylline | Reference |
| Peak Plasma Level Achievement | More rapid | Slower | nih.gov |
| Plasma Half-life | 1.5 - 2.0 hours | > 4 hours | ujconline.netnih.gov |
| Volume of Distribution | 3 to 10 times larger | Smaller | ujconline.netnih.gov |
Development of Controlled and Sustained Release Formulations
The short plasma half-life of this compound is a primary driver for the development of modified-release dosage forms. A key innovation in this area is a patented formulation for tablets that provides programmed release of the drug. ujconline.netgoogle.com
This formulation utilizes a combination of two types of granulates: an immediate-release granulate and a controlled-release granulate. This design allows for an initial rapid release of the drug to quickly achieve therapeutic concentrations, followed by a prolonged release to maintain the effect over an extended period. google.com
Composition of Programmed Release Granulates: A European patent outlines the specific compositions for these granulates. google.com
Immediate Release Granulate: This component is designed to release the drug quickly. Its composition includes the active ingredient, a disintegrating agent like sodium starch glycolate, a binding agent such as polyvinylpyrrolidone, and lubricants. google.com
Controlled Release Granulate: This component slows down the release of the drug. It is formulated using hydrophobic materials like hydrogenated castor oil and ethylcellulose, which form a matrix that retards the dissolution of the active ingredient. google.com
By mixing these two granulates, tablets with a programmed release profile can be manufactured. google.com This approach allows for twice-daily administration, which improves patient convenience and adherence to therapy. chiesipakistan.com
The table below details the components of the patented immediate and controlled release granulates for this compound. google.com
| Granulate Type | Component | Function |
| Immediate Release | This compound | Active Pharmaceutical Ingredient |
| Sodium starch glycolate | Disintegrating Agent | |
| Polyvinylpyrrolidone | Binding Agent | |
| Lactose, Maize starch | Fillers/Binders | |
| Magnesium stearate | Lubricating Agent | |
| Controlled Release | This compound | Active Pharmaceutical Ingredient |
| Hydrogenated castor oil | Hydrophobic matrix former | |
| Ethylcellulose | Hydrophobic matrix former |
Challenges and Innovations in this compound Formulation Development
Challenges: The formulation of this compound presents several challenges common to many oral dosage forms, particularly for drugs with certain physicochemical properties.
Short Half-Life: As previously discussed, the short biological half-life of bamifylline necessitates the development of modified-release formulations to avoid frequent dosing and to maintain stable therapeutic drug concentrations in the bloodstream. ujconline.netnih.gov
Solubility: Poor aqueous solubility is a major hurdle in the development of oral pharmaceuticals, as it can limit dissolution rate and bioavailability. scielo.brmdpi.com While specific data on this compound's solubility classification under the Biopharmaceutics Classification System (BCS) is not readily available, strategies to enhance solubility are a general focus in modern formulation science. hilarispublisher.com
Physicochemical Stability: Ensuring the stability of the active ingredient within the formulation throughout its shelf life is critical. This includes preventing degradation and ensuring that the physical properties of the dosage form, such as hardness and dissolution profile, remain consistent. scielo.br For complex formulations like programmed-release tablets, maintaining the integrity and distinct functions of the different granulate components is essential. google.com
Innovations: Innovation in the delivery of this compound has been primarily focused on overcoming its pharmacokinetic limitations through advanced formulation design.
Programmed Release Systems: The development of oral dosage forms containing both immediate and controlled-release components represents a significant innovation. google.com This allows for a tailored drug release profile that combines a rapid onset of action with a sustained therapeutic effect, improving efficacy and patient compliance. chiesipakistan.com
Novel Drug Delivery Systems (NDDS): While not yet specifically applied to bamifylline in widely published research, the broader field of pharmaceutical technology offers innovative platforms that could be adapted. These include nanotechnology-based systems like nanoparticles, liposomes, and nanoemulsions. mdpi.compharmafocusasia.com Such systems have the potential to enhance solubility, improve bioavailability, and even target drug delivery to the lungs, which would be particularly advantageous for a bronchodilator. nih.govnih.gov Inhalable formulations using technologies like dry powder inhalers (DPIs) or soft mist inhalers could also represent a future direction for delivering bamifylline directly to the site of action, potentially reducing systemic side effects. researchgate.net
Future research may focus on applying these novel drug delivery technologies to further optimize the therapeutic profile of this compound.
Future Research Directions and Unexplored Avenues
Deeper Elucidation of Residual Mechanistic Pathways
While the primary mechanisms of bamifylline (B195402) hydrochloride are understood to involve phosphodiesterase (PDE) inhibition and adenosine (B11128) receptor antagonism, a more profound investigation into its molecular interactions is warranted. Bamifylline is known to act as a selective adenosine A1 receptor antagonist and an inhibitor of phosphodiesterase type 4 (PDE4). patsnap.comujconline.net This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscles and anti-inflammatory effects. patsnap.com The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokine release and reduced infiltration of inflammatory cells like eosinophils and neutrophils. patsnap.com
However, some of its effects, particularly on the cardiovascular system, suggest mechanisms that are not fully explained by these actions alone. For instance, unlike other xanthines, bamifylline is reported to be devoid of cardiostimulant effects and may act on cardiac muscle through a mechanism linked to calcium ion movements across the cardiac membrane, which could potentially counteract the effects of its antiphosphodiesterase activity. nih.gov
Future research should focus on:
Receptor Subtype Selectivity: Investigating the binding affinity and activity of bamifylline and its metabolites across a full panel of adenosine receptor subtypes and phosphodiesterase isoenzymes.
Calcium Channel Interaction: Elucidating the precise nature of its interaction with calcium channels in cardiac and smooth muscle to understand its unique cardiovascular profile. nih.gov
Downstream Signaling Cascades: Mapping the downstream signaling pathways activated by bamifylline beyond the cAMP pathway to identify other potential cellular effects and therapeutic targets.
Central Nervous System Effects: While considered to have a mild stimulatory effect on the respiratory center, a more detailed characterization of its impact on the central nervous system compared to other methylxanthines is needed. patsnap.com
Exploration of Novel Therapeutic Indications Beyond Respiratory Disorders
The known anti-inflammatory and unique physiological effects of bamifylline hydrochloride suggest its potential utility in conditions beyond asthma and COPD.
Cardiovascular Applications
The observation that bamifylline lacks the cardiostimulant properties common to other xanthine (B1682287) derivatives like theophylline (B1681296) presents a significant area for investigation. nih.gov In vitro and in vivo studies have shown that bamifylline either does not alter or reduces the rate of contraction in isolated atria and may induce negative chronotropic and dromotropic effects in vivo at higher doses. nih.gov This profile suggests potential applications in patients with comorbid respiratory and cardiovascular conditions where traditional bronchodilators may be contraindicated.
A study also pointed to its effects on ischaemic preconditioning during coronary angioplasty, suggesting a potential role in cardioprotection. wikipedia.org
Table 1: Comparative Cardiac Effects of Xanthine Derivatives
| Compound | Chronotropic Effect (Heart Rate) | Inotropic Effect (Contractility) |
|---|---|---|
| Bamifylline | Unchanged or Reduced nih.gov | Slight / Reduced at high dose nih.gov |
| Theophylline | Positive (Increased) nih.gov | Positive (Increased) nih.gov |
| Enprofylline | Positive (Increased) nih.gov | Positive (Increased) nih.gov |
This table is based on findings from in vitro and in vivo animal models.
Anti-Inflammatory Applications Beyond Respiratory
The anti-inflammatory mechanism of bamifylline, mediated by increased cAMP, is not tissue-specific and could be leveraged for other inflammatory or autoimmune diseases. patsnap.com Research suggests that this compound may inhibit the activation of T-cells, which are crucial to the autoimmune response, indicating its potential utility in treating autoimmune diseases. biosynth.com Future studies could explore its efficacy in conditions such as rheumatoid arthritis, inflammatory bowel disease, or certain dermatological conditions where PDE4 inhibitors have shown promise.
Development of Next-Generation Analytical and Bioanalytical Techniques
Robust and efficient analytical methods are essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring. While various methods like high-performance thin-layer chromatography (HPTLC) and reverse-phase high-performance liquid chromatography (RP-HPLC) have been established for bamifylline, there is room for next-generation advancements. ujconline.netresearchgate.net
A recent study successfully applied Analytical Quality by Design (AQbD) principles to develop and validate a reliable RP-HPLC method, enhancing its robustness and assessing its environmental impact or "greenness". ajchem-a.comajchem-a.com
Future development should aim for:
High-Throughput Screening (HTS) Assays: Adapting existing methods for HTS platforms to enable rapid screening of new bamifylline derivatives or for large-scale pharmacokinetic studies. nih.govmdpi.com This could involve miniaturization of assays into 1536-well plate formats to reduce costs and increase throughput. youtube.com
Automated Sample Preparation: Implementing automated techniques to reduce manual error and increase the efficiency of sample processing from biological matrices.
Advanced Detection Methods: Employing mass spectrometry (LC-MS/MS) for higher sensitivity and specificity, allowing for the quantification of bamifylline and its active metabolites at very low concentrations in biological fluids.
Table 2: Overview of Analytical Methods for this compound
| Technique | Application | Key Features |
|---|---|---|
| HPTLC | Quantitative determination in bulk and formulations. researchgate.net | Good separation (Rf = 0.51 ± 0.01); Densitometric analysis at 277 nm. researchgate.net |
| RP-HPLC | Quantification in pharmaceutical formulations. ajchem-a.comajchem-a.com | C8 column; Mobile phase of methanol (B129727) and water; UV detection at 273 nm. ajchem-a.com |
Integration of Computational Chemistry and Molecular Modeling in Drug Design and Optimization
Computational chemistry and molecular modeling are powerful tools in modern drug discovery that have yet to be fully applied to this compound. nih.govmdpi.com These in-silico techniques can accelerate the design of new chemical entities with improved properties. researchgate.netnih.gov
Future applications in bamifylline research include:
Molecular Docking: Simulating the interaction of bamifylline with its target proteins, such as PDE4 and the adenosine A1 receptor, to visualize the binding mode and identify key interactions.
Structure-Based Drug Design: Using the structural information from docking studies to design novel derivatives of bamifylline with enhanced potency, selectivity, or an improved safety profile.
Pharmacophore Modeling and Virtual Screening: Creating a 3D model of the essential features required for biological activity and using it to screen large virtual libraries of compounds to identify new, structurally diverse molecules with potential therapeutic activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of bamifylline analogs with their biological activity to predict the potency of new designs before synthesis.
Long-Term Efficacy and Safety Studies in Diverse Patient Cohorts
While existing studies have demonstrated the efficacy of bamifylline, particularly in elderly patients with COPD over a six-month period, there is a need for more extensive long-term data. nih.gov A significant gap in clinical research for many pharmaceuticals is the lack of diversity in trial populations, which can limit the applicability of study results to the broader patient community. sanofi.comnih.govbioworld.com
Future clinical research on this compound must prioritize:
Extended Study Durations: Conducting multi-year trials to establish the long-term efficacy, safety, and tolerability of bamifylline in chronic conditions.
Inclusion of Diverse Populations: Actively recruiting patients from various racial and ethnic backgrounds, a broader range of age groups, and different genders to ensure the findings are representative of the real-world patient population. sanofi.compharmexec.com
Co-morbidity Analysis: Specifically studying the safety and efficacy of bamifylline in patients with common co-morbidities, such as cardiovascular disease, diabetes, and renal impairment, given its unique pharmacological profile.
Ensuring diversity in clinical trials is crucial for advancing health equity and understanding how medicines function across different groups of people. sanofi.com
Q & A
Q. What analytical methods are commonly used to quantify bamifylline hydrochloride in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method. A typical protocol uses an Inertsil ODS-3V column with methanol-water mobile phase (60:40 v/v, pH 7 adjusted with triethylamine and OPA) at 1.5 mL/min flow rate, with UV detection at 277 nm . Calibration curves show excellent linearity (r² ≥ 0.999) in the range of 10–150 µg/mL . Alternative methods include high-performance thin-layer chromatography (HPTLC) and ion-selective electrodes, though these are less commonly reported .
Q. How is the stability of this compound assessed under stress conditions?
Stability-indicating HPLC methods are employed, where forced degradation studies expose the drug to acid/base hydrolysis, oxidation, thermal stress, and photolysis. Degradation products are resolved chromatographically (e.g., retention time shifts) to confirm method specificity. For example, stressed samples showed resolved degradation peaks without interfering with the parent compound’s quantification .
Q. What pharmacokinetic properties of this compound are critical for therapeutic efficacy?
Bamifylline acts as a selective adenosine A2A receptor antagonist, with bronchodilatory effects distinct from theophylline. Unlike theophylline, it is not metabolized into other xanthines, which may reduce systemic toxicity. Key pharmacokinetic parameters include solubility in polar solvents (water, methanol) and absorption profiles, though detailed human pharmacokinetic data (e.g., half-life, bioavailability) remain limited in public literature .
Q. What validation parameters are required for analytical methods quantifying this compound?
Per ICH guidelines, method validation includes linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). For example, LOD and LOQ for RP-HPLC were reported as 0.34 µg/mL and 1.04 µg/mL, respectively .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?
While bamifylline is described as an adenosine A2A antagonist, its structural similarity to theophylline suggests potential off-target effects (e.g., PDE inhibition). To clarify mechanisms, comparative studies using selective receptor antagonists or knockout models are recommended. Pharmacodynamic assays measuring cAMP levels (linked to adenosine receptor activity) or inflammatory markers (e.g., IL-17A) could differentiate pathways .
Q. What experimental design considerations are critical for evaluating bamifylline’s degradation products?
Advanced degradation studies should include mass spectrometry (MS) or NMR to identify degradation product structures. Forced degradation conditions (e.g., 0.1M HCl/NaOH, 3% H₂O₂, 80°C) must be optimized to ensure ≤20% degradation of the parent compound, avoiding over-degradation that complicates quantification . Stability protocols should align with ICH Q1A guidelines.
Q. How can discrepancies in calibration data for this compound be addressed during method validation?
Nonlinearity or outlier data points in calibration curves may arise from mobile phase pH instability or column aging. Troubleshooting steps include:
Q. What strategies improve the sensitivity of bamifylline detection in biological matrices?
Pre-concentration techniques (e.g., solid-phase extraction) or advanced detectors (e.g., tandem MS) enhance sensitivity. For instance, ion-selective electrodes with PVC membranes (detection limit: 4.58×10⁻⁶ M) offer an alternative for low-concentration analysis . Cross-validation with HPLC ensures accuracy.
Q. How should researchers design preclinical studies to assess bamifylline’s anti-inflammatory effects in COPD models?
Use murine models of elastase-induced emphysema or LPS-induced airway inflammation. Measure outcomes like airway resistance, cytokine profiles (IL-6, TNF-α), and histopathology. Dose-ranging studies should compare bamifylline to theophylline, monitoring adverse effects (e.g., tachycardia) via telemetry .
Q. What ethical and practical challenges arise in clinical trials for this compound?
Participant selection must exclude individuals with xanthine hypersensitivity or cardiovascular comorbidities. Dose escalation studies require rigorous safety monitoring (ECG, serum drug levels) due to potential A2A receptor-mediated effects. Ethical approval must address informed consent for off-label use in severe COPD populations .
Methodological Resources
- Calibration Data : Refer to Table 2 in Patel et al. (2017) for regression analysis (slope: 34480, intercept: 15827) .
- Degradation Profiles : Figure 3 in stability studies illustrates baseline separation of degradation products .
- Comparative Pharmacology : Nyberg et al. (1998) provide pharmacokinetic models for related xanthines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
